molecular formula C26H20N2O3S B10863758 2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol

2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol

Cat. No.: B10863758
M. Wt: 440.5 g/mol
InChI Key: BYMWCJSHGYYIDW-NHFJDJAPSA-N
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Description

2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol is a complex organic compound that features a combination of chromene, thiazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.

    Chromene Synthesis: Using a condensation reaction between a phenol derivative and an aldehyde to form the chromene structure.

    Coupling Reaction: Combining the thiazole and chromene intermediates through a coupling reaction, possibly using a base catalyst.

    Final Functionalization: Introducing the methoxy and phenol groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the thiazole ring.

    Enzyme Inhibition: Possible inhibitor of certain enzymes due to its complex structure.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Activity: Possible anticancer properties due to its ability to interact with DNA and proteins.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Dye Synthesis: Intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol would depend on its specific application. For example:

    Antimicrobial Activity: Disruption of microbial cell membranes or inhibition of essential enzymes.

    Anticancer Activity: Induction of apoptosis in cancer cells through interaction with DNA or inhibition of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol: Unique due to its combination of chromene, thiazole, and phenol moieties.

    Chromene Derivatives: Known for their antioxidant and anticancer properties.

    Thiazole Derivatives: Known for their antimicrobial and enzyme inhibitory activities.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C26H20N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-methoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol

InChI

InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-23(31-22-11-7-6-10-19(20)22)18-12-13-21(29)24(14-18)30-2/h3-15,29H,1-2H3/b27-20+

InChI Key

BYMWCJSHGYYIDW-NHFJDJAPSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5

Origin of Product

United States

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